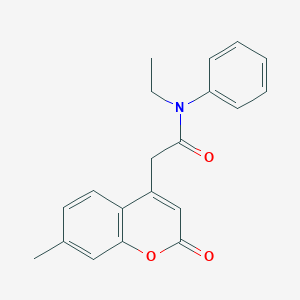

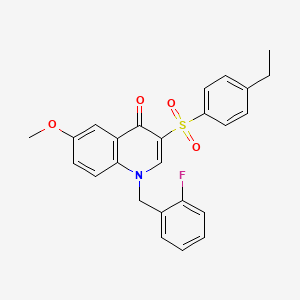

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound . The synthesis involves variations in N-acyl, N-alkyl, and amino functions with different substituents. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for the synthesis of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide by altering the substituents and reaction conditions.

The second paper presents an efficient synthesis method for 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives . This method involves the use of acid chlorides and 3-(hydroxyimino)3-amino-N-phenylpropanamide. While the target compound is not an oxadiazole derivative, the techniques used for activating and coupling the phenylacetamide moiety could be relevant.

Molecular Structure Analysis

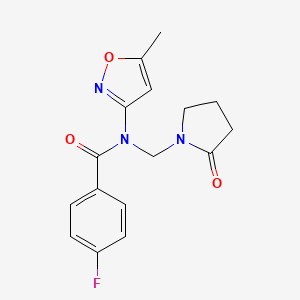

Neither paper directly analyzes the molecular structure of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide. However, the structure can be inferred to contain a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The N-phenylacetamide portion of the molecule is a common feature in various bioactive compounds, as seen in the derivatives synthesized in both papers .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound . However, the synthesis methods described involve reactions that are likely to be relevant, such as amide bond formation and the introduction of various substituents through the use of different reagents and catalysts .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Novel coumarin derivatives, including N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents. The synthesis process involves conventional methods, characterizing the compounds through spectral studies and testing for in vitro antimicrobial activity against bacterial strains like Staphylococcus aureus and E. coli (Mishra et al., 2014).

Antifungal and Antibacterial Effects

- Research on the organic synthesis of 4-hydroxy-chromen-2-one derivatives has demonstrated significant antibacterial activity. This includes compounds synthesized from N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide, which have been characterized using advanced analytical methods and tested against bacterial cultures like Staphylococcus aureus, E. coli, and Bacillus cereus. The results suggest these compounds exhibit high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Antioxidant Activity

- The antioxidant activity of synthesized coumarin derivatives has been studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. Compounds such as N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide have shown significant antioxidant properties, indicating their potential use in therapeutic applications for preventing oxidative stress-related diseases (Kadhum et al., 2011).

properties

IUPAC Name |

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-21(16-7-5-4-6-8-16)19(22)12-15-13-20(23)24-18-11-14(2)9-10-17(15)18/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRUVVPVJNMBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)

![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)

![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)